molecular formula C21H25BrN2O3S B11633434 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide

Cat. No.: B11633434
M. Wt: 465.4 g/mol
InChI Key: PUUJZEGALOLPPJ-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide is a complex organic compound that features a benzyl group, a bromophenyl sulfonyl group, and a cyclohexyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as N-bromosuccinimide (NBS) for bromination and palladium catalysts for coupling reactions, are often employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the bromophenyl sulfonyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while nucleophilic substitution can introduce a wide range of functional groups .

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-bromophenyl)sulfonylglycinamide
  • N-cyclohexyl-N-(4-bromophenyl)sulfonylglycinamide
  • N-benzyl-N-cyclohexylglycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide is unique due to the combination of its benzyl, bromophenyl sulfonyl, and cyclohexyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For example, the presence of the bromophenyl sulfonyl group can enhance its reactivity in certain substitution reactions, while the cyclohexyl group can influence its binding affinity to molecular targets .

Properties

Molecular Formula

C21H25BrN2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-cyclohexylacetamide

InChI

InChI=1S/C21H25BrN2O3S/c22-18-11-13-20(14-12-18)28(26,27)24(15-17-7-3-1-4-8-17)16-21(25)23-19-9-5-2-6-10-19/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15-16H2,(H,23,25)

InChI Key

PUUJZEGALOLPPJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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